REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH:10]([F:12])[F:11])([NH2:9])[CH2:5][CH2:6][CH2:7][NH2:8].C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl.C[O-].[Na+]>CO>[NH2:9][C:4]1([CH:10]([F:12])[F:11])[CH2:5][CH2:6][CH2:7][NH:8][C:3]1=[O:2] |f:0.1.2.3,4.5|
|
Name
|
methyl-2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
COC(C(CCCN)(N)C(F)F)=O.C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(C(NCCC1)=O)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |